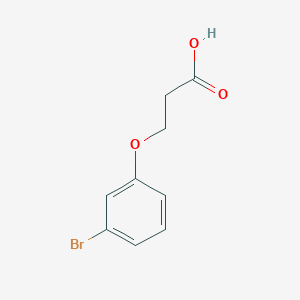

3-(3-Bromophenoxy)propanoic acid

Descripción

3-(3-Bromophenoxy)propanoic acid is a brominated aromatic propanoic acid derivative characterized by a phenoxy group substituted with a bromine atom at the meta position and a propanoic acid chain at the third carbon. It is synthesized via the reaction of m-bromophenol with 3-bromopropionic acid, achieving a yield of 71.4% under optimized conditions . This compound serves as a precursor for synthesizing heterocyclic derivatives, such as 3,4-2H-7-bromobenzopyran-4-one, and is valued for its synthetic accessibility and cost-effectiveness .

Propiedades

IUPAC Name |

3-(3-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAKGQROEOIMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393856 | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18386-03-3 | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenoxy)propanoic acid typically involves the reaction of 3-bromophenol with 3-chloropropanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can improve the scalability of the synthesis. Additionally, the purification steps are streamlined to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Bromophenoxy)propanoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted phenoxypropanoic acids.

Esterification: Esters of this compound.

Reduction: 3-(3-Bromophenoxy)propanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated that 3-(3-bromophenoxy)propanoic acid exhibits antibacterial properties against various pathogens, including Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, it is utilized in the preparation of monoisomeric phthalocyanines, which are important in photodynamic therapy and as dyes in various applications .

Material Science

Synthesis of Phthalocyanines

this compound is crucial in the synthesis of substituted phthalocyanines. These compounds are used for their optical properties in solar cells and as catalysts in chemical reactions. The ability to modify the electronic properties of phthalocyanines through substitution patterns allows for tailored applications in electronics and photonics .

Biochemical Research

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being investigated for its potential to modulate biochemical processes, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against common hospital-acquired infections. The results indicated a significant reduction in bacterial colony counts when treated with the compound, suggesting its potential as a new therapeutic agent .

Case Study 2: Phthalocyanine Synthesis

In another study focusing on material science, researchers successfully synthesized a series of phthalocyanine derivatives using this compound as a precursor. These derivatives demonstrated enhanced light absorption characteristics suitable for use in photovoltaic cells .

Mecanismo De Acción

The mechanism of action of 3-(3-Bromophenoxy)propanoic acid depends on its chemical structure and the functional groups present. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can undergo typical carboxylate reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparación Con Compuestos Similares

Positional Isomers: Bromine Substitution Patterns

- 3-(4-Bromophenoxy)propanoic Acid: A structural isomer with bromine at the para position. This compound (precursor to compound 34 in ) exhibits distinct reactivity in coupling reactions, such as acid-amine and Suzuki couplings, to form bioactive amides (e.g., 34 and 35a–b) . The para-substituted derivative shows higher synthetic versatility in medicinal chemistry applications compared to the meta-substituted analogue.

- 3-(5-Bromo-2-methoxyphenyl)propanoic Acid: Features a methoxy group at the ortho position and bromine at the para position.

Key Insight : The position of bromine (meta vs. para) significantly influences reactivity and downstream applications. Para-substituted derivatives are more commonly utilized in drug discovery due to their compatibility with cross-coupling reactions .

Halogenated Derivatives: Chlorinated Analogues

Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ), demonstrate potent antimicrobial activity against E. coli and S. aureus (MIC values <10 µg/mL) .

Structural-Activity Relationship (SAR) :

- Chlorine atoms enhance electronegativity and membrane permeability, contributing to antimicrobial efficacy.

Hydroxyphenyl and Amino-Substituted Derivatives

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds exhibit anticancer and antioxidant activities, with IC₅₀ values in the low micromolar range against cancer cell lines . The addition of an amino group introduces hydrogen-bonding capacity, enhancing target binding.

- 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid: Isolated from Lysimachia capillipes, this derivative shows moderate antimycobacterial activity (MIC₅₀ = 58.5 µg/mL) , highlighting the role of phenolic groups in bioactivity.

Sulfur-Containing Analogues

- 3-(Methylthio)propanoic Acid Esters: Key aroma compounds in pineapples (e.g., Tainong No. 4), these esters contribute fruity odors but lack therapeutic relevance .

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid: Demonstrates broad-spectrum antimicrobial activity, likely due to its quinoline scaffold, which facilitates metal ion chelation .

Key Difference: Sulfur atoms in aroma compounds enhance volatility, whereas bromine in 3-(3-bromophenoxy)propanoic acid increases molecular weight and stability for pharmaceutical applications.

Comparative Data Table

Actividad Biológica

3-(3-Bromophenoxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary of its chemical properties.

This compound has the following chemical characteristics:

- Chemical Formula : CHBrO

- Molecular Weight : 229.07 g/mol

- CAS Number : 42287-90-1

- Log P (octanol-water partition coefficient) : Ranges from 1.91 to 2.7, indicating moderate lipophilicity.

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A library of amino acid derivatives featuring a phenolic moiety was synthesized and screened against various drug-resistant pathogens, including members of the ESKAPE group and Candida auris. The results indicated that these compounds exhibited significant antimicrobial activity, suggesting that modifications in the structure can enhance efficacy against resistant strains .

Antimalarial Activity

In the context of malaria, compounds related to this compound have shown promise. Research indicates that certain derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For example, a study demonstrated that specific modifications to the compound led to enhanced potency against drug-resistant strains, with effective concentrations (EC50) as low as 0.27 µM . These findings underscore the potential for developing new antimalarial therapies based on this scaffold.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of this compound derivatives against multidrug-resistant bacteria.

- Methodology : A series of derivatives were synthesized and tested for their ability to inhibit bacterial growth.

- Results : Several compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

-

Antimalarial Screening :

- Objective : To assess the antimalarial properties of compounds derived from this compound.

- Methodology : High-throughput screening was employed to identify active compounds against Plasmodium falciparum.

- Results : Notable hits included derivatives that maintained activity against resistant strains, highlighting their potential as lead candidates for further development .

Summary of Findings

The biological activities associated with this compound suggest significant potential in both antimicrobial and antimalarial applications. The compound’s ability to act against resistant strains is particularly noteworthy, positioning it as a candidate for further pharmacological exploration.

| Activity Type | Target Pathogen/Condition | Notable Findings |

|---|---|---|

| Antimicrobial | ESKAPE pathogens | Significant activity against resistant strains |

| Antimalarial | Plasmodium falciparum | EC50 values as low as 0.27 µM |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromophenoxy)propanoic acid under laboratory conditions?

A nucleophilic aromatic substitution reaction between 3-bromophenol and 3-bromopropanoic acid in alkaline conditions is commonly employed. For example, refluxing 3-bromophenol with NaOH and 3-bromopropanoic acid in aqueous solution yields the product. Post-synthesis, acidification (pH 1–2) and extraction with ethyl acetate followed by drying (Na₂SO₄) and concentration are recommended for isolation . Optimization may involve adjusting molar ratios (e.g., 1:1.2 phenol-to-acid ratio) and reaction time (12–24 hours).

Q. How can researchers purify this compound to achieve high purity?

Recrystallization using a mixed solvent system (e.g., ethanol-water) is effective. The compound’s melting point (~99–102°C for analogous bromophenylpropanoic acids) can guide solvent selection and cooling rates . Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) may resolve impurities, particularly if byproducts arise from incomplete substitution.

Q. What spectroscopic methods confirm the structural integrity of this compound?

- GC-MS : Analyze under electron ionization (EI) mode; expect a molecular ion peak at m/z 259 (C₉H₉BrO₃⁺) and fragments corresponding to bromophenoxy and propanoic acid moieties .

- LC-MS/MS : Use negative-ion mode with a C18 column and acetonitrile/water mobile phase. Key transitions include m/z 257 → 179 (loss of -Br and -CO₂) .

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet), methylene protons adjacent to the ether (δ 4.2–4.5 ppm), and carboxylic acid proton (δ 12–13 ppm, broad) confirm connectivity .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies often arise from solvent effects or impurities. Use deuterated DMSO-d₆ to stabilize the carboxylic proton and compare with literature data for brominated aromatic acids . For example, coupling patterns in the aromatic region (meta-substitution vs. para/ortho) can differentiate isomers. 2D NMR (e.g., COSY, HSQC) clarifies spin-spin interactions and assignments.

Q. What strategies assess the metabolic stability of this compound in biological systems?

- In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) and intrinsic clearance (CLint) .

- Phase II metabolism : Screen for glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors. Detect conjugates (e.g., m/z 433 for glucuronide adducts) .

- Stability in urine : Administer to model organisms (e.g., mice) and profile urinary metabolites using high-resolution mass spectrometry (HRMS) .

Q. How does the reactivity of this compound compare to para-substituted analogs in cross-coupling reactions?

Meta-substitution reduces steric hindrance compared to para-substituted analogs, potentially enhancing reactivity in Suzuki-Miyaura couplings. Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction yields using arylboronic acids . For example, 3-bromophenyl derivatives may show faster oxidative addition due to electronic effects (Hammett σmeta = 0.37 vs. σpara = 0.23) .

Data Contradiction and Analysis

Q. How to address inconsistencies in reported melting points for bromophenoxypropanoic acids?

Variations may stem from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. For example, 3-(4-bromophenyl)propanoic acid melts at 117–119°C , while meta-substituted analogs may exhibit lower melting points due to reduced symmetry. Purity verification via HPLC (≥95% area) is critical.

Q. What computational methods predict the physicochemical properties of this compound?

- LogP calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity (~2.1) .

- pKa prediction : The carboxylic acid group has a predicted pKa of ~4.2 (MarvinSketch), influencing solubility in buffer systems .

- Docking studies : Model interactions with enzymes (e.g., cyclooxygenase) to hypothesize biological activity, leveraging analogs like 3-(4-hydroxyphenyl)propanoic acid .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and goggles; rinse skin/eyes immediately upon contact (15-minute water wash) .

- Store in airtight containers under dry, inert conditions to prevent hydrolysis .

Q. How to design stability studies for this compound under varying pH?

Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC-UV (λ = 254 nm). Acidic conditions may cleave the ether bond, while alkaline conditions promote decarboxylation. Compare kinetics to structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.